molecular formula C21H23N5O3S B3611658 N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide

N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide

Cat. No. B3611658
M. Wt: 425.5 g/mol
InChI Key: BOLDRPCDTVLVBE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an aniline, a thioether, a triazole, and a benzamide. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the aniline and the triazole rings. The thioether linkage could be introduced through a nucleophilic substitution reaction, and the benzamide group could be added through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aniline, triazole, and benzamide rings, as well as the thioether linkage. These groups could potentially engage in various types of intermolecular interactions, including hydrogen bonding and pi-stacking .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the aniline group could undergo electrophilic aromatic substitution reactions, while the carbonyl group in the benzamide could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with various biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This could include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include further studies to elucidate its chemical reactivity and biological activity. This could involve conducting various types of spectroscopic and computational analyses, as well as biological assays .

properties

IUPAC Name

N-[2-[5-(2-anilino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-26-18(12-13-22-20(28)15-8-10-17(29-2)11-9-15)24-25-21(26)30-14-19(27)23-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLDRPCDTVLVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide

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